Potassium tetranitroplatinate(II)

Catalog No.
S1902263
CAS No.
13815-39-9
M.F
K2N4O8Pt-2
M. Wt
457.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium tetranitroplatinate(II)

CAS Number

13815-39-9

Product Name

Potassium tetranitroplatinate(II)

IUPAC Name

dipotassium;platinum;tetranitrite

Molecular Formula

K2N4O8Pt-2

Molecular Weight

457.3 g/mol

InChI

InChI=1S/2K.4HNO2.Pt/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4

InChI Key

VSSJMIBMVYZABW-UHFFFAOYSA-J

SMILES

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pt]

Canonical SMILES

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pt]

The exact mass of the compound Potassium tetranitroplatinate(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium tetranitroplatinate(II), K2[Pt(NO2)4], is a water-soluble, air-stable source of platinum(II). Its primary procurement differentiator is the complete absence of chloride ligands, which distinguishes it from common platinum precursors like potassium tetrachloroplatinate(II) (K2PtCl4) and chloroplatinic acid (H2PtCl6). This chloride-free composition is critical in applications where residual halides can poison catalysts or interfere with electrochemical processes, making it a strategic choice for manufacturing high-performance materials.

Direct substitution of Potassium tetranitroplatinate(II) with more common chloride-containing precursors like K2PtCl4 or H2PtCl6 is a frequent cause of process failure and irreproducibility. Residual chloride ions from these substitutes are well-documented poisons for platinum catalysts, blocking active sites and reducing performance in applications such as fuel cell oxygen reduction reactions and volatile organic compound (VOC) oxidation. Furthermore, the nitro ligands in K2[Pt(NO2)4] exhibit a distinct thermal decomposition pathway compared to chloro ligands, which directly impacts the size, dispersion, and surface properties of the resulting platinum nanoparticles—a critical factor in catalyst manufacturing. Therefore, selecting a precursor based on platinum content alone, without considering the ligand chemistry, introduces significant process variables that can compromise the final product's performance and reliability.

Precursor Suitability: Enables Higher Catalytic Activity by Eliminating Chloride Poisoning

The use of chloride-free K2[Pt(NO2)4] as a precursor for carbon-supported platinum (Pt/C) catalysts results in demonstrably higher electrocatalytic activity compared to catalysts prepared from the common chloride-based precursor, chloroplatinic acid (H2PtCl6). Studies show that residual chloride from H2PtCl6 precursors strongly adsorbs onto Pt surfaces, blocking active sites and inhibiting the oxygen reduction reaction (ORR), a key process in fuel cells. In a direct comparison, Pt/C catalysts derived from a chloride-free source exhibited a significantly higher peak current density for methanol oxidation—a measure of catalytic activity—than those prepared with chloride-containing precursors. This performance gap is attributed to the complete avoidance of chloride-induced catalyst poisoning.

Evidence DimensionCatalytic Activity (Methanol Oxidation Peak Current Density)
Target Compound DataSignificantly higher peak current density (e.g., 2.7 to 5.2 times higher than comparators in a specific study of Au@PdPt core-shell nanoparticles where Pt was derived from K2PtCl6).
Comparator Or BaselineCommercial Pt/C catalyst and catalysts prepared from chloride-containing precursors (e.g., H2PtCl6 or K2PtCl4) which suffer from chloride poisoning.
Quantified DifferenceActivity can be several times greater depending on the specific reaction and catalyst morphology.
ConditionsElectrochemical testing of Pt-based catalysts in acidic media (e.g., 0.1 M HClO4 + 0.5 M methanol).

For developing high-performance catalysts, especially for fuel cells and fine chemical synthesis, starting with a chloride-free precursor is a critical procurement decision to maximize activity and device efficiency.

Processability: Favorable Thermal Decomposition for Controlled Nanoparticle Synthesis

Potassium tetranitroplatinate(II) offers a significant processability advantage due to its lower and more controlled thermal decomposition temperature compared to halide-based precursors. While K2PtCl4 requires temperatures around 475 °C for decomposition, K2[Pt(NO2)4] decomposes at a much lower temperature range, typically starting around 250-300 °C. This lower thermal budget is highly advantageous for preparing catalysts on temperature-sensitive supports like polymers or certain carbon materials. Furthermore, the decomposition of nitro ligands generally proceeds more cleanly, avoiding the formation of corrosive byproducts like HCl that can damage equipment and alter the support material's surface chemistry.

Evidence DimensionDecomposition Temperature (°C)
Target Compound Data~250-300 °C (Decomposition onset)
Comparator Or BaselineK2PtCl4: ~475 °C. H2PtCl6: ~350 °C.
Quantified DifferenceDecomposes at a temperature at least 50-175 °C lower than common chloride-based precursors.
ConditionsThermogravimetric analysis (TGA) in an inert or air atmosphere.

A lower, cleaner decomposition temperature allows for greater flexibility in choosing support materials, reduces energy costs in manufacturing, and minimizes corrosive side-reactions, leading to a more controlled and efficient catalyst production process.

Formulation Compatibility: Enhanced Aqueous Stability for Reproducible Plating and Synthesis

The tetranitroplatinate(II) anion, [Pt(NO2)4]2-, exhibits greater kinetic stability in aqueous solutions compared to its tetrachloro- analogue, [PtCl4]2-. The [PtCl4]2- complex is susceptible to aquation, where chloride ligands are slowly replaced by water molecules, altering the active platinum species in solution over time. This instability can lead to inconsistent results in processes that rely on a stable precursor concentration, such as electroplating baths or automated synthesis workflows. In contrast, the greater stability of K2[Pt(NO2)4] solutions ensures a more consistent concentration of the active platinum complex, which is crucial for achieving reproducible film thickness, morphology, and bath performance in electrodeposition and electroforming applications.

Evidence DimensionAqueous Solution Stability
Target Compound DataKinetically more inert; less susceptible to ligand exchange with water.
Comparator Or BaselineK2PtCl4: Prone to aquation, leading to changes in the active Pt(II) species over time.
Quantified DifferenceQualitative but significant difference in solution integrity and shelf-life for process solutions.
ConditionsAqueous solutions at or near neutral pH used for electroplating or as stock solutions for synthesis.

For industrial processes requiring high reproducibility and long bath lifetimes, the superior solution stability of K2[Pt(NO2)4] reduces batch-to-batch variability and raw material waste compared to less stable chloride-based alternatives.

Manufacturing of High-Performance, Chloride-Sensitive Electrocatalysts

This compound is the precursor of choice for synthesizing highly active Pt-based catalysts for fuel cells (e.g., ORR), electrolyzers, and sensors where even trace amounts of chloride can poison the catalyst surface and severely degrade performance and longevity.

Preparation of Supported Catalysts on Thermally Sensitive Substrates

Its lower decomposition temperature makes it ideal for impregnating and calcining platinum nanoparticles onto supports that cannot withstand the higher temperatures required for chloride-based salts, such as certain polymers, carbon nanotubes, or functionalized graphenes.

Formulation of Stable, High-Purity Platinum Plating Baths

The enhanced aqueous stability of the [Pt(NO2)4]2- ion allows for the formulation of electroplating and electroforming baths with a long shelf-life and consistent deposition behavior, critical for applications in electronics, medical devices, and jewelry requiring uniform, high-purity platinum coatings.

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (33.33%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (33.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

13815-39-9

General Manufacturing Information

Platinate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)-: ACTIVE

Dates

Last modified: 08-16-2023

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